molecular formula C14H11Cl3N2O2 B13335709 Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

Cat. No.: B13335709
M. Wt: 345.6 g/mol
InChI Key: IXEXQYZAPGSKJC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate is a complex organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with chlorine, dichlorophenyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-methylpyrazine-2-carboxylate
  • 3-chloro-6-(2,3-dichlorophenyl)pyrazine-2-carboxylic acid
  • 5-methyl-3-(2,3-dichlorophenyl)pyrazine-2-carboxylate

Uniqueness

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11Cl3N2O2

Molecular Weight

345.6 g/mol

IUPAC Name

ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C14H11Cl3N2O2/c1-3-21-14(20)12-13(17)18-7(2)11(19-12)8-5-4-6-9(15)10(8)16/h4-6H,3H2,1-2H3

InChI Key

IXEXQYZAPGSKJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1Cl)C)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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